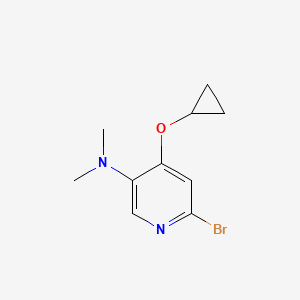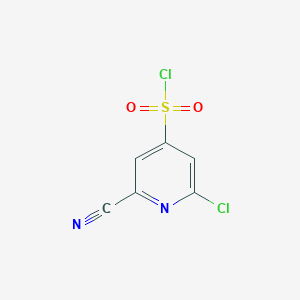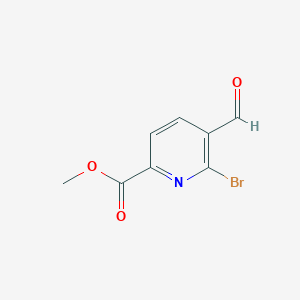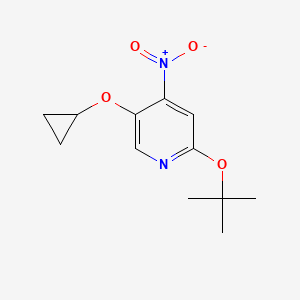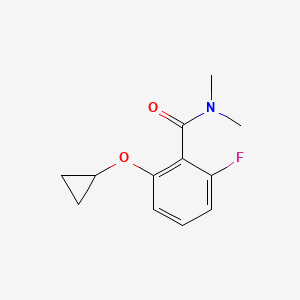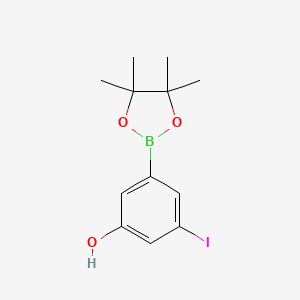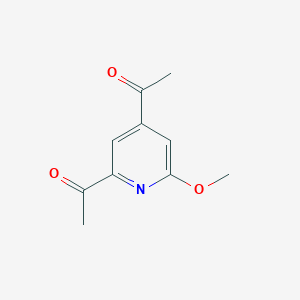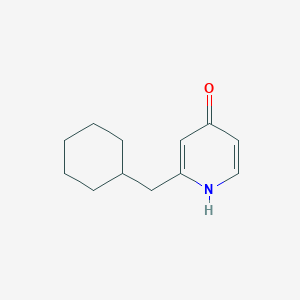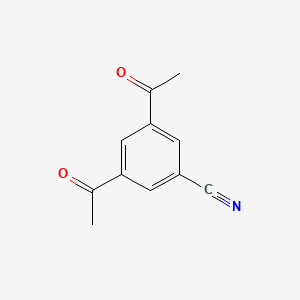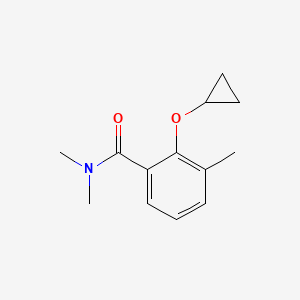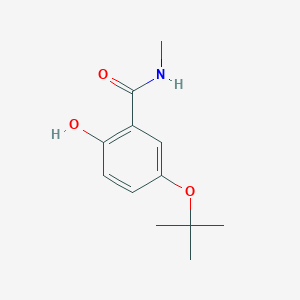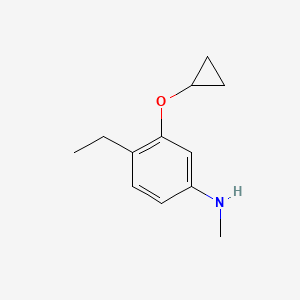
3-Cyclopropoxy-4-ethyl-N-methylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Cyclopropoxy-4-ethyl-N-methylaniline: is an organic compound with the molecular formula C12H17NO and a molecular weight of 191.27 g/mol . This compound features a cyclopropoxy group, an ethyl group, and a methylaniline moiety, making it a unique structure in the realm of organic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-4-ethyl-N-methylaniline can be achieved through various methods. One common approach involves the alkylation of aniline derivatives . For instance, the methylation of aniline with methanol can be catalyzed by cyclometalated ruthenium complexes under mild conditions (60°C) with NaOH as a base .
Another method involves the reduction of nitroarenes followed by alkylation. Nitrobenzene can be reduced using metal catalysts such as palladium, platinum, or nickel on various supports, followed by alkylation with appropriate alkylating agents .
Industrial Production Methods
Industrial production of such compounds often involves catalytic hydrogenation and alkylation processes . The use of transition metal catalysts like palladium or nickel is common due to their efficiency in reducing nitro groups and facilitating alkylation reactions .
化学反应分析
Types of Reactions
3-Cyclopropoxy-4-ethyl-N-methylaniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of metal catalysts.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the aromatic ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium or nickel catalysts
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3)
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids
Reduction: Formation of amines or other reduced derivatives
Substitution: Formation of halogenated or nitrated derivatives
科学研究应用
3-Cyclopropoxy-4-ethyl-N-methylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, agrochemicals, and other organic products.
作用机制
The mechanism of action of 3-Cyclopropoxy-4-ethyl-N-methylaniline involves its interaction with various molecular targets. The compound can act as a nucleophile in substitution reactions, attacking electrophilic centers. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways and cellular functions .
相似化合物的比较
Similar Compounds
N-Methylaniline: An aniline derivative with a similar structure but lacks the cyclopropoxy and ethyl groups.
4-Ethylaniline: Contains an ethyl group but lacks the cyclopropoxy and methylaniline moieties.
N,N-Dimethylaniline: Similar in structure but has two methyl groups instead of one.
Uniqueness
3-Cyclopropoxy-4-ethyl-N-methylaniline is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical properties and reactivity. The combination of the cyclopropoxy, ethyl, and methylaniline groups makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C12H17NO |
|---|---|
分子量 |
191.27 g/mol |
IUPAC 名称 |
3-cyclopropyloxy-4-ethyl-N-methylaniline |
InChI |
InChI=1S/C12H17NO/c1-3-9-4-5-10(13-2)8-12(9)14-11-6-7-11/h4-5,8,11,13H,3,6-7H2,1-2H3 |
InChI 键 |
ISVFAXDZFZJZSK-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C=C(C=C1)NC)OC2CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



